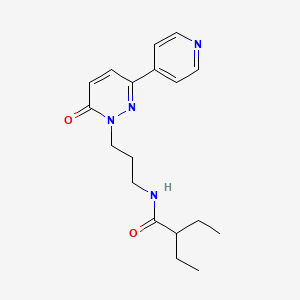
2-Azido-4-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azido-4-fluoro-1-methylbenzene” is a chemical compound that is not widely documented. The closest related compound found is “4-Ethynyl-1-fluoro-2-methylbenzene” which has a molecular weight of 134.15 . It’s important to note that the azido group in the requested compound could potentially make it reactive and possibly explosive.
Synthesis Analysis
The synthesis of azido compounds often involves diazo-transfer reactions . A study reported the synthesis of a novel hybrid oligomer containing fluoroalkyl and azido moieties, which was synthesized by cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with azido (N3), fluoro (F), and methyl (CH3) substituents. The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .Chemical Reactions Analysis
The azido group in “this compound” could potentially undergo reactions such as the Staudinger reaction or the “Click” reaction (Huisgen 1,3-dipolar cycloaddition). The fluoro group might also participate in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Application in Material Science
- Synthesis of Triazole Derivatives : "2-Azido-4-fluoro-1-methylbenzene" has been used in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, showcasing potential applications in materials science, particularly for inhibiting acidic corrosion of steels. These compounds were synthesized through click chemistry, indicating a broad applicability in designing materials with specific chemical properties (Negrón-Silva et al., 2013).
Organic Synthesis and Catalysis
- Organometallic Chemistry : Partially fluorinated benzenes, including derivatives similar to "this compound," are highlighted for their role in organometallic chemistry and catalysis. The fluorine substituents modulate π-electron density, making these compounds suitable as solvents or ligands in transition-metal-based catalysis, offering insights into their potential utility in synthesizing complex organometallic compounds (Pike et al., 2017).
Chemical Modifications and Functionalization
- Photoaffinity Reagents : The synthesis and application of 4-azidotetrafluoroaniline, a compound closely related to "this compound," have been explored for its use as a new photoaffinity reagent. This demonstrates the potential of azido-fluoro compounds in developing tools for biological research, highlighting their utility in tagging and studying biomolecules (Chehade & Spielmann, 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-azido-4-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPNEXKKTWRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)




![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)

![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)

![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2847469.png)